molecular formula C9H5Cl5O3 B12013993 Ethyl pentachlorophenyl carbonate CAS No. 6962-18-1

Ethyl pentachlorophenyl carbonate

Cat. No.: B12013993
CAS No.: 6962-18-1
M. Wt: 338.4 g/mol
InChI Key: NYYTYLFIZXIQLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl pentachlorophenyl carbonate is a chemical compound with the molecular formula

C9H5Cl5O3C_9H_5Cl_5O_3C9​H5​Cl5​O3​

. It is characterized by the presence of an ethyl group attached to a pentachlorophenyl carbonate moiety. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl pentachlorophenyl carbonate can be synthesized through the reaction of pentachlorophenol with ethyl chloroformate. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The general reaction scheme is as follows:

Pentachlorophenol+Ethyl chloroformateEthyl pentachlorophenyl carbonate+HCl\text{Pentachlorophenol} + \text{Ethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} Pentachlorophenol+Ethyl chloroformate→Ethyl pentachlorophenyl carbonate+HCl

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions. The process includes the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction is typically carried out in a reactor equipped with temperature and pressure control systems to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: Ethyl pentachlorophenyl carbonate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pentachlorophenyl ring can be substituted by other nucleophiles, such as amines or thiols.

    Hydrolysis: The carbonate ester bond can be hydrolyzed in the presence of water or aqueous base, leading to the formation of pentachlorophenol and ethanol.

    Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as amines, thiols, and alcohols in the presence of a base.

    Hydrolysis: Aqueous solutions of sodium hydroxide or hydrochloric acid.

    Oxidation and Reduction: Specific oxidizing or reducing agents, depending on the desired transformation.

Major Products Formed:

    Substitution Reactions: Products vary depending on the nucleophile used.

    Hydrolysis: Pentachlorophenol and ethanol.

    Oxidation and Reduction: Products depend on the specific reaction conditions and reagents.

Scientific Research Applications

Ethyl pentachlorophenyl carbonate has several applications in scientific research:

    Biology: Investigated for its potential as a biochemical tool in the study of enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl pentachlorophenyl carbonate involves its interaction with nucleophiles, leading to the formation of substitution products. The pentachlorophenyl group is highly electron-withdrawing, making the compound reactive towards nucleophilic attack. This reactivity is exploited in various synthetic and biochemical applications.

Molecular Targets and Pathways:

    Enzymes: The compound can act as an inhibitor or substrate for certain enzymes, providing insights into enzyme function and regulation.

    Proteins: It can modify protein structures through covalent attachment, affecting protein function and interactions.

Comparison with Similar Compounds

Ethyl pentachlorophenyl carbonate can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

    Phenyl pentachlorophenyl carbonate: Contains a phenyl group instead of an ethyl group.

    Ethyl trichlorophenyl carbonate: Similar but with fewer chlorine atoms on the phenyl ring.

By understanding the properties, reactions, and applications of this compound, researchers can better utilize this compound in various scientific and industrial contexts.

Properties

CAS No.

6962-18-1

Molecular Formula

C9H5Cl5O3

Molecular Weight

338.4 g/mol

IUPAC Name

ethyl (2,3,4,5,6-pentachlorophenyl) carbonate

InChI

InChI=1S/C9H5Cl5O3/c1-2-16-9(15)17-8-6(13)4(11)3(10)5(12)7(8)14/h2H2,1H3

InChI Key

NYYTYLFIZXIQLH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.